molecular formula C23H22BrN3O B3605251 6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3605251
M. Wt: 436.3 g/mol
InChI Key: KZBWDKOLRLNKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups and structural features. It has a bromine atom (Br), a cyclohexene ring, a pyridine ring, and a quinoline ring. The presence of these different groups suggests that the compound could participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The compound’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring, for example, can exist in different conformations .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom might be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific data, it’s difficult to comment on its toxicity or environmental impact .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity or its potential use in materials science .

properties

IUPAC Name

6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O/c24-18-6-7-21-19(14-18)20(15-22(27-21)17-9-11-25-12-10-17)23(28)26-13-8-16-4-2-1-3-5-16/h4,6-7,9-12,14-15H,1-3,5,8,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBWDKOLRLNKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.